molecular formula C25H36O9 B126960 Hydrocortisone hemisuccinate hydrate CAS No. 83784-20-7

Hydrocortisone hemisuccinate hydrate

Cat. No.: B126960
CAS No.: 83784-20-7
M. Wt: 480.5 g/mol
InChI Key: AFLWPAGYTPJSEY-WYMSNYCCSA-N
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Description

It is commonly used for its anti-inflammatory and anti-allergic properties . This compound is a derivative of hydrocortisone, which is a naturally occurring corticosteroid produced by the adrenal cortex.

Mechanism of Action

Target of Action

Hydrocortisone hemisuccinate, also known as hydrocortisone hydrogen succinate or simply hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Hydrocortisone hemisuccinate exerts its action by binding to and activating cytoplasmic glucocorticoid receptors . Once activated, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding leads to increased or decreased transcription of genes, resulting in the production of anti-inflammatory proteins and a decrease in osteoblast activity .

Biochemical Pathways

The activated glucocorticoid receptor-ligand complex influences several biochemical pathways. It inhibits the activity of phospholipase A2 and NF-kappa B, both of which are involved in the inflammatory response . It also promotes the expression of anti-inflammatory genes . Furthermore, hydrocortisone hemisuccinate has been found to inhibit IL-6 and IL-3 bioactivity .

Pharmacokinetics

Oral hydrocortisone has a bioavailability of approximately 96 ± 20% . It reaches a mean Cmax of 32.69nmol/L with a mean AUC of 90.63h*nmol/L at a dose of 0.2-0.3mg/kg/day . The pharmacokinetics of hydrocortisone can vary significantly from patient to patient .

Result of Action

The molecular and cellular effects of hydrocortisone hemisuccinate’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors and influencing gene transcription, it leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . This results in a reduction of inflammation and immune response .

Action Environment

The action, efficacy, and stability of hydrocortisone hemisuccinate can be influenced by various environmental factors. For instance, the compound should be preserved in tight containers . The anhydrous form loses not more than 1.0% of its weight, and the hydrous form loses not more than 4.0% of its weight when dried at 105°C for 3 hours . This suggests that exposure to moisture and heat can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

Hydrocortisone hemisuccinate is a glucocorticoid that interacts with the glucocorticoid receptor, leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes .

Cellular Effects

Hydrocortisone hemisuccinate has been shown to enhance the proliferation and differentiation of various cell types, including endothelial, epithelial, mesenchymal, and oligodendrocyte cells . It also inhibits the expression of bone differentiation markers and stimulates the expression of adipocyte differentiation markers .

Molecular Mechanism

The molecular mechanism of action of Hydrocortisone hemisuccinate involves binding to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days .

Temporal Effects in Laboratory Settings

The hydrolysis of Hydrocortisone hemisuccinate above pH 8 has been studied by constant pH titrations in aqueous solution and appears to involve specific hydroxyl ion catalyzed hydrolysis as the only significant reaction pathway .

Dosage Effects in Animal Models

The effects of Hydrocortisone hemisuccinate on animal models vary with different dosages

Metabolic Pathways

Hydrocortisone hemisuccinate is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydrocortisone hemisuccinate hydrate involves the reaction of hydrocortisone with succinic anhydride in the presence of a basic catalyst. The reaction typically occurs at temperatures between 20°C and 40°C and requires stirring for 5 to 30 hours . The mixture is then filtered, and the filtrate is treated with water and an organic solvent to precipitate the product, which is then washed and dried to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone hemisuccinate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocortisone hemisuccinate hydrate is unique due to its specific esterification with succinic acid, which enhances its solubility and bioavailability. This makes it particularly effective for certain medical applications, such as the treatment of acute inflammatory conditions .

Properties

CAS No.

83784-20-7

Molecular Formula

C25H36O9

Molecular Weight

480.5 g/mol

IUPAC Name

4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1

InChI Key

AFLWPAGYTPJSEY-WYMSNYCCSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O

Pictograms

Irritant; Health Hazard

Synonyms

A-hyrocort
cortisol hemisuccinate
cortisol succinate
cortisol succinate, sodium salt
cortisol-21-(hydrogen succinate)
hydrocortisone 21-sodium succinate
hydrocortisone hemisuccinate
hydrocortisone hemisuccinate anhydrous
hydrocortisone succinate
pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)-
Solu-Cortef
Sopolcort H
Sopolkort

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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